1,3-Dimethylimidazolium

Descripción general

Descripción

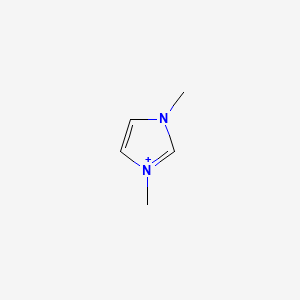

1,3-Dimethylimidazolium is an organic compound belonging to the class of imidazolium salts. It is characterized by the presence of two methyl groups attached to the nitrogen atoms in the imidazole ring. This compound is known for its stability and unique properties, making it a valuable component in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium can be synthesized through several methods. One common approach involves the alkylation of imidazole with methyl iodide or methyl sulfate. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction conditions include heating the mixture to a temperature of around 60-80°C for several hours to ensure complete alkylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethylimidazolium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazolium-based ionic liquids with different anions.

Reduction: Reduction reactions can lead to the formation of imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted imidazolium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, or thiolates are employed in substitution reactions.

Major Products

The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazolium compounds .

Aplicaciones Científicas De Investigación

Electrochemical Applications

1,3-Dimethylimidazolium-based ionic liquids are particularly promising as electrolytes. Their unique cation structure provides a range of beneficial properties such as lower melting points, broader electrochemical windows, higher electrical conductivity, and superior chemical stability.

Key Findings:

- Electrochemical Stability: this compound dicyanamide and other derivatives exhibit electrochemical windows exceeding 4 V, making them suitable for applications in supercapacitors and electroanalytical chemistry .

- Conductivity: Research indicates that decreasing the N-alkyl chain length enhances electrical conductivity and chemical stability, with this compound showing particularly favorable characteristics .

Table 1: Electrochemical Properties of this compound Ionic Liquids

| Ionic Liquid | Electrochemical Window (V) | Conductivity (mS/cm) | Stability |

|---|---|---|---|

| This compound Dicyanamide | >4.0 | High | Excellent |

| This compound Bis(trifluoromethanesulfonyl)imide | ~5.0 | Moderate | Very Good |

| This compound Dimethylphosphate | ~4.5 | High | Good |

Catalytic Applications

The compound has also been utilized as a catalyst in various chemical reactions. For instance, it has been reported to facilitate the asymmetric reduction of ketones and imines with high enantiomeric excess .

Case Study:

- Asymmetric Reduction: A study demonstrated that using this compound-based chiral catalysts led to the efficient preparation of optically active compounds with enantiomeric excesses ranging from 77% to 92% .

Material Science Applications

In materials science, this compound has been employed as a structure-directing agent for the synthesis of zeolites. Its ability to stabilize various structural forms allows for the production of diverse materials with tailored properties .

Key Findings:

- Zeolite Synthesis: The use of 2-isopropyl-1,3-dimethylimidazolium has been shown to produce multiple zeolite structures, indicating its versatility as a templating agent in material synthesis .

Molecular Dynamics and Simulation Studies

Recent molecular dynamics simulations have provided insights into the interactions between this compound and water or other solvents. These studies reveal important information about the structural behavior and solvation dynamics of ionic liquids .

Table 2: Molecular Dynamics Simulation Insights

Mecanismo De Acción

The mechanism of action of 1,3-dimethylimidazolium involves its interaction with molecular targets through ionic and hydrogen bonding. In catalytic processes, it acts as a Lewis acid, facilitating the formation of intermediates and transition states. In biological systems, it can stabilize protein structures by forming hydrogen bonds with amino acid residues .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Butyl-3-methylimidazolium

- 1-Ethyl-3-methylimidazolium

- 1,2-Dimethylimidazolium

Uniqueness

1,3-Dimethylimidazolium is unique due to its symmetrical structure, which imparts stability and specific reactivity patterns. Compared to other imidazolium salts, it has a higher thermal stability and a lower melting point, making it suitable for a broader range of applications .

Actividad Biológica

1,3-Dimethylimidazolium (DMI) is a cationic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of DMI, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole ring structure with two methyl groups attached to the nitrogen atoms at positions 1 and 3. This structural configuration contributes to its properties as an ionic liquid, influencing its solubility, conductivity, and interaction with biological molecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : DMI exhibits significant antimicrobial properties against various bacterial strains.

- Cytotoxicity : The compound has shown cytotoxic effects on different cancer cell lines.

- Gene Delivery : DMI-based polymers serve as effective carriers for gene delivery systems.

Antimicrobial Activity

Research indicates that this compound salts possess potent antimicrobial properties. For instance, studies have demonstrated that these compounds can disrupt bacterial membranes and inhibit biofilm formation. The mechanism of action often involves depolarization of the cytoplasmic membrane leading to cell death.

Table 1: Antimicrobial Efficacy of this compound Salts

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Chloride | Staphylococcus aureus | 32 µg/mL |

| This compound Acetate | Escherichia coli | 16 µg/mL |

| This compound Bromide | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of DMI on cancer cell lines. The compound has been shown to induce apoptosis in various tumor-derived cell lines such as A549 (lung), MCF7 (breast), and HeLa (cervical) cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the antiproliferative activity of DMI derivatives against cancer cell lines:

- Methodology : Cell viability was assessed using MTT assays.

- Results : DMI derivatives exhibited IC50 values ranging from 0.5 to 2.0 µM across different cell lines, indicating potent cytotoxicity.

Table 2: Cytotoxicity of DMI Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | DMI Derivative A | 0.5 |

| MCF7 | DMI Derivative B | 1.2 |

| HeLa | DMI Derivative C | 2.0 |

Gene Delivery Applications

DMI has been explored as a component in gene delivery systems due to its cationic nature, which facilitates the formation of complexes with nucleic acids. These complexes can enhance transfection efficiency in various cell types.

Research Findings

- Study on Gene Delivery : A study demonstrated that DMI-based polymers successfully delivered plasmid DNA to HEK293 cells with a transfection efficiency exceeding 80%.

- Mechanism : The cationic charge of DMI promotes electrostatic interactions with negatively charged DNA, aiding in cellular uptake.

Propiedades

IUPAC Name |

1,3-dimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVRUQBMAZRKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048095 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45470-32-4 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.